6-Tert-butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Physicochemical Properties Drug Design Lipophilicity

This compound features a unique cyclopropyl (N3) and tert-butyl (C6) substitution pattern creating an 'axial-encouraging' conformational effect not found in common analogs like CPI-1189 or 6-phenyl derivatives. With XLogP3=1.4 and TPSA=49.4 Ų, it serves as an advanced intermediate/scaffold for SAR studies targeting hydrophobic protein pockets. Its 3D shape makes it a valuable tool for exploring novel chemical space in drug discovery.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 2098074-14-5
Cat. No. B1482462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Tert-butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS2098074-14-5
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=O)N(C(=O)N1)C2CC2
InChIInChI=1S/C11H16N2O2/c1-11(2,3)8-6-9(14)13(7-4-5-7)10(15)12-8/h6-7H,4-5H2,1-3H3,(H,12,15)
InChIKeyKEKBZILYIGOLBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Tert-butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098074-14-5): A Structurally Distinct Pyrimidinedione Research Compound


6-Tert-butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic small molecule (C11H16N2O2, MW 208.26 g/mol) belonging to the tetrahydropyrimidine-2,4-dione class [1]. Its structure is defined by a bulky tert-butyl group at the 6-position and a cyclopropyl ring at the N3-position, endowing it with specific steric and electronic characteristics [2]. These architectural features result in a computed lipophilicity (XLogP3) of 1.4 and a topological polar surface area (TPSA) of 49.4 Ų, differentiating it from related analogs in terms of molecular shape and potential binding interactions [1].

Why 6-Tert-butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Cannot Be Swapped with Other Pyrimidine-2,4-dione Analogs


In the pyrimidine-2,4-dione scaffold, small structural changes at the N3 and C6 positions can dramatically alter a compound's pharmacokinetic and pharmacodynamic profiles. The combination of a cyclopropyl group at N3 and a tert-butyl group at C6, present in this compound [2], creates a unique 'axial-encouraging' conformational effect not seen in common analogs like 3-cyclopropyl-6-isopropyl (CPI-1189) or 6-phenyl derivatives [3]. This specific substitution pattern influences the molecule's shape, lipophilicity (XLogP3 = 1.4), and hydrogen bonding capacity (1 donor, 2 acceptors), which are critical parameters in target engagement and can lead to divergent activity profiles in biological assays [1]. Therefore, generic substitution based on core scaffold similarity alone is unreliable for maintaining experimental consistency.

Quantitative Evidence Guide: Differentiating 6-Tert-butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione from Its Closest Analogs


Molecular Weight and Lipophilicity Differentiation from 3-Cyclopropyl-6-isopropyl Analog (CPI-1189)

The target compound has a molecular weight of 208.26 g/mol and a computed XLogP3 of 1.4 [1]. Its close analog, 3-Cyclopropyl-6-isopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CPI-1189), has a lower molecular weight (calculated MW 194.23 g/mol) and a lower predicted lipophilicity (estimated XLogP3 ~1.0-1.2) due to the smaller isopropyl substituent at the C6 position . This difference indicates the target compound is more lipophilic and has a larger steric profile, which can be a key selection criterion for projects requiring specific logP ranges or enhanced membrane permeability.

Physicochemical Properties Drug Design Lipophilicity

Hydrogen Bonding Profile Versus 3-Cyclopropyl-6-phenyl Analog (CPDD)

The target compound possesses exactly 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA) [1]. In contrast, 3-cyclopropyl-6-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CPDD) is reported to have the same count of 1 HBD and 2 HBA . However, the key structural difference lies in the nature of the 6-substituent: a saturated, bulky tert-butyl group versus a planar, aromatic phenyl ring. While the absolute HBD/HBA count does not differ, the spatial arrangement and lipophilic environment surrounding the acceptors are substantially altered, which can lead to different binding affinities for proteins where aromatic stacking (for the phenyl analog) or shape complementarity (for the tert-butyl analog) is critical.

Molecular Recognition Pharmacophore Modeling Hydrogen Bonding

Conformational Rigidity and Steric Bulk Induced by tert-Butyl via the Cyclopropyl Effect

Recent studies on six-membered heterocyclic systems have demonstrated a 'cyclopropyl effect,' where an adjacent cyclopropyl group increases the energetic preference for an axial orientation of a neighboring tert-butyl group, thereby enhancing steric bulk and 3D character [1]. The target compound, bearing both a cyclopropyl (N3) and tert-butyl (C6) group, is well-positioned to exhibit this effect. This can be contrasted with 6-tert-butyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, where the N3-methyl group lacks this conformational steering ability, resulting in a different conformational ensemble and, consequently, a different molecular shape for biological interactions .

Conformational Analysis Steric Effects Medicinal Chemistry

Key Application Scenarios for 6-Tert-butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Stemming from Its Differentiated Profile


Scaffold for SAR Studies Targeting Lipophilic Protein Binding Pockets

Given its XLogP3 of 1.4, which is higher than many closely related 6-alkyl analogs [REFS-1 from Section 3, Evidence Item 1], this compound serves as an advanced intermediate or core scaffold for structure-activity relationship (SAR) campaigns where increased lipophilicity is hypothesized to improve occupancy of a hydrophobic pocket in a protein target. Its unique 3D shape, potentially influenced by the cyclopropyl-tert-butyl interaction [REFS-1 from Section 3, Evidence Item 3], makes it a valuable tool for exploring novel chemical space in drug discovery programs.

Tool Compound to Probe Non-Planar Binding Conformations

The fully saturated, bulky tert-butyl group provides a stark contrast to planar, aromatic 6-substituted analogs like CPDD [REFS-2 from Section 3, Evidence Item 2]. This compound is therefore best applied as a tool molecule to investigate the preference of a biological target for aliphatic, three-dimensional bulk versus flat, aromatic character at the key 6-position vector, informing pharmacophore models and lead optimization in projects where 3D structure is key to target engagement.

Reference Standard for Conformational Effect Studies in Heterocycles

Based on the proposed 'cyclopropyl effect' on conformational steering [REFS-1 from Section 3, Evidence Item 3], this compound is an ideal candidate to serve as a model substrate in academic or industrial physicochemical studies aimed at characterizing and quantifying such conformational biases in dihydropyrimidine systems. This meets a procurement need for a specific, rationally designed molecule to test a structural hypothesis, rather than a generic analog.

Quote Request

Request a Quote for 6-Tert-butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.